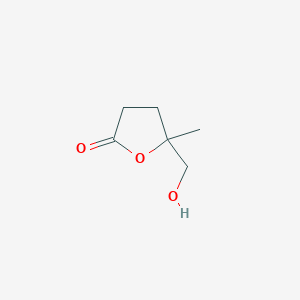![molecular formula C10H3F17O2S B14451208 [(Heptadecafluorooctyl)sulfanyl]acetic acid CAS No. 77759-04-7](/img/structure/B14451208.png)
[(Heptadecafluorooctyl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Heptadecafluorooctyl)sulfanyl]acetic acid is a chemical compound known for its unique properties due to the presence of a heptadecafluorooctyl group. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of [(Heptadecafluorooctyl)sulfanyl]acetic acid typically involves the reaction of heptadecafluorooctyl iodide with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
[(Heptadecafluorooctyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Applications De Recherche Scientifique
[(Heptadecafluorooctyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in drug delivery systems due to its stability and bioavailability.
Mécanisme D'action
The mechanism of action of [(Heptadecafluorooctyl)sulfanyl]acetic acid involves its interaction with various molecular targets. The heptadecafluorooctyl group imparts unique properties to the compound, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can lead to changes in the structure and function of these biological molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
[(Heptadecafluorooctyl)sulfanyl]acetic acid can be compared with other fluorinated compounds such as:
Perfluorooctanoic acid (PFOA): While both compounds contain fluorinated chains, this compound has a sulfanyl group, making it more reactive in certain chemical reactions.
Perfluorooctanesulfonic acid (PFOS): Similar to PFOA, PFOS has a sulfonic acid group, whereas this compound has a sulfanyl group, leading to different reactivity and applications.
Propriétés
Numéro CAS |
77759-04-7 |
|---|---|
Formule moléculaire |
C10H3F17O2S |
Poids moléculaire |
510.17 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H3F17O2S/c11-3(12,5(15,16)7(19,20)9(23,24)25)4(13,14)6(17,18)8(21,22)10(26,27)30-1-2(28)29/h1H2,(H,28,29) |
Clé InChI |
BHZUAVAKRCFMCN-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)SC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)










![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
